molecular formula C10H14N2O2 B1427464 5,5-dimethyl-4,5,6,7-tetrahydro-1H-indazole-3-carboxylic acid CAS No. 1342547-91-4

5,5-dimethyl-4,5,6,7-tetrahydro-1H-indazole-3-carboxylic acid

Cat. No. B1427464
CAS RN: 1342547-91-4
M. Wt: 194.23 g/mol
InChI Key: ISMDTJILBJJLPA-UHFFFAOYSA-N
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Description

5,5-Dimethyl-4,5,6,7-tetrahydro-1H-indazole-3-carboxylic acid is a chemical compound with the molecular formula C10H14N2O2 and a molecular weight of 194.23 .


Synthesis Analysis

The synthesis of this compound and its derivatives has been reported in the literature . The synthesis involves the condensation of isopropyl acetoacetate with aromatic aldehydes in the presence of methylamine in ethanol, yielding cyclic β-keto esters . These are then treated with hydrazine hydrate in ethanol under reflux to give the desired compounds .


Molecular Structure Analysis

The molecular structure of this compound consists of a tetrahydroindazole ring substituted with two methyl groups at the 5-position and a carboxylic acid group at the 3-position .

Scientific Research Applications

Chemical Synthesis and Structural Analysis

  • 1,2-Dimethylindazolium-3-carboxylates, derivatives of indazole alkaloid Nigellicin, are explored for their potential in synthesizing intermediary N-heterocyclic carbenes of indazole. These carbenes show promise for trapping with iso(thio)cyanates to amidates, indicating potential applications in chemical synthesis and structural modifications (Schmidt et al., 2006).
  • Tetrahydro-1H-indazole carboxylic acid isopropyl esters have been synthesized from cyclic β-keto esters. Detailed spectroscopic analysis including 1H, 13C NMR, and IR spectra, along with HMBC, HSQC, COSY, and NOESY spectra, has provided insights into the stereochemistry of these compounds, highlighting their importance in chemical structure analysis and synthesis (Murugavel et al., 2010).

Catalysis and Green Chemistry Applications

  • Indazole carboxylic acids have been utilized in a novel synthesis of Hsp90 inhibitors, showcasing potential applications in drug development and catalysis (Wang Xiao-long, 2011).
  • The compound has been involved in the development of a new heterogeneous azo reagent, 5,5'-Dimethyl-3,3'-azoisoxazole, for the selective esterification of primary and secondary benzylic alcohols and phenols, indicating its relevance in green chemistry and catalysis (Iranpoor et al., 2010).

Materials Science and Photocatalysis

  • Synthesis of tetrahydroindazoles using microwave irradiation and focused microwave reactor, paired with in vitro antioxidant activity evaluation, suggests applications in materials science, especially for synthesizing compounds with specific properties like antioxidant activity (Polo et al., 2016).
  • Photocatalytic, transition-metal-free direct 3-alkylation of 2-aryl-2H-indazoles has been achieved under visible-light irradiation, highlighting its potential in photocatalysis and sustainable chemistry (Ma et al., 2021).

properties

IUPAC Name

5,5-dimethyl-1,4,6,7-tetrahydroindazole-3-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H14N2O2/c1-10(2)4-3-7-6(5-10)8(9(13)14)12-11-7/h3-5H2,1-2H3,(H,11,12)(H,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ISMDTJILBJJLPA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CCC2=C(C1)C(=NN2)C(=O)O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H14N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

194.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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